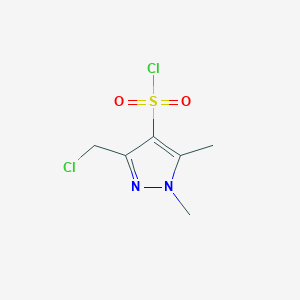![molecular formula C16H20ClN3O2 B2609832 2-Chloro-N-[(1-ethylpyrazol-4-yl)methyl]-N-(2-phenoxyethyl)acetamide CAS No. 2418722-90-2](/img/structure/B2609832.png)
2-Chloro-N-[(1-ethylpyrazol-4-yl)methyl]-N-(2-phenoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[(1-ethylpyrazol-4-yl)methyl]-N-(2-phenoxyethyl)acetamide is a chemical compound with potential applications in scientific research. It is commonly referred to as CEPA and is used in various laboratory experiments due to its unique properties.
Mécanisme D'action
CEPA works by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, CEPA reduces inflammation and pain.
Biochemical and Physiological Effects:
CEPA has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, induce apoptosis in cancer cells, and have neuroprotective effects. Additionally, CEPA has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CEPA in lab experiments is its ability to inhibit COX-2 activity, which makes it useful in studying the role of COX-2 in various biological processes. Additionally, CEPA has been found to have multiple biological effects, making it useful in studying various biological systems. One limitation of using CEPA in lab experiments is its limited solubility, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research involving CEPA. One area of research could focus on the development of more soluble derivatives of CEPA, which would make it easier to work with in lab experiments. Another area of research could focus on the use of CEPA in combination with other drugs to enhance its therapeutic effects. Additionally, further research could be done to explore the potential applications of CEPA in other scientific research fields.
Méthodes De Synthèse
The synthesis of CEPA involves the reaction of 2-chloro-N-(2-phenoxyethyl)acetamide with 1-ethyl-4-(hydroxymethyl)pyrazole in the presence of a base. This reaction results in the formation of CEPA, which is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
CEPA has been found to have potential applications in various scientific research fields such as cancer research, neurology, and pharmacology. In cancer research, CEPA has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, CEPA has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In pharmacology, CEPA has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-N-(2-phenoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-2-20-13-14(11-18-20)12-19(16(21)10-17)8-9-22-15-6-4-3-5-7-15/h3-7,11,13H,2,8-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQUUWDLPBTZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN(CCOC2=CC=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-((4-fluorobenzyl)thio)-2-(2-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2609749.png)
![1-ethyl-6-(4-fluorobenzyl)-5-((3-methoxybenzyl)thio)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2609751.png)

![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2609754.png)


![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2609759.png)
![2-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2609760.png)


![1-(4-Chlorophenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2609764.png)
![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2609766.png)

![2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide](/img/structure/B2609770.png)
